2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one
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Overview
Description
2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one is a heterocyclic compound with a unique structure that combines a pyrazole ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-diphenylpyrazolo[1,5-a]pyrimidine with an oxidizing agent to form the desired oxazine ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium on carbon.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazine ring, leading to the formation of different products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the oxazine ring.
Scientific Research Applications
2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring structure but differs in its overall configuration and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms and rings, leading to distinct chemical properties.
Uniqueness
2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one is unique due to its combination of a pyrazole and oxazine ring, which imparts specific chemical reactivity and potential biological activity. Its distinct structure allows for diverse applications in various scientific fields.
Properties
CAS No. |
919533-33-8 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,7-diphenylpyrazolo[5,1-b][1,3]oxazin-5-one |
InChI |
InChI=1S/C18H12N2O2/c21-18-12-16(14-9-5-2-6-10-14)20-17(22-18)11-15(19-20)13-7-3-1-4-8-13/h1-12H |
InChI Key |
HYZMIRLTAVJWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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